

# 5-Bromo-2-ethoxyaniline: A Comprehensive Technical Guide to Synthesis and Characterization

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## Compound of Interest

Compound Name: **5-Bromo-2-ethoxyaniline**

Cat. No.: **B1281374**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of **5-Bromo-2-ethoxyaniline**, a valuable substituted aniline intermediate in the development of novel pharmaceutical compounds and functional materials. This document outlines a representative synthetic protocol, purification methods, and detailed characterization techniques. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams.

## Physicochemical Properties

**5-Bromo-2-ethoxyaniline** is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

Property	Value
CAS Number	68319-86-8
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrNO
Molecular Weight	216.08 g/mol
Appearance	Off-white to light yellow solid
Solubility	Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.

## Synthesis of 5-Bromo-2-ethoxyaniline

A common and effective method for the synthesis of **5-Bromo-2-ethoxyaniline** is the electrophilic bromination of 2-ethoxyaniline. The ethoxy group is an ortho-, para-directing activator, and due to steric hindrance from the ethoxy group, the bromine will preferentially add to the para position relative to the amino group.

## Experimental Protocol: Bromination of 2-Ethoxyaniline

### Materials:

- 2-Ethoxyaniline
- N-Bromosuccinimide (NBS)
- Acetonitrile (CH<sub>3</sub>CN)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Ethanol (for recrystallization)

### Procedure:

- In a round-bottom flask, dissolve 2-ethoxyaniline (1 equivalent) in acetonitrile.
- Cool the solution to 0 °C in an ice bath.
- Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
- Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

## Purification

The crude **5-Bromo-2-ethoxyaniline** can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.[1]

### Recrystallization Protocol:

- Dissolve the crude product in a minimal amount of hot ethanol.
- Slowly add hot water until the solution becomes slightly turbid.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.[1]

# Characterization of 5-Bromo-2-ethoxyaniline

Comprehensive characterization is essential to confirm the identity and purity of the synthesized **5-Bromo-2-ethoxyaniline**. The following are the standard analytical techniques and the expected results.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted  $^1\text{H}$  NMR Spectral Data ( $\text{CDCl}_3$ ):

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~1.4	triplet	3H	$-\text{OCH}_2\text{CH}_3$
~3.8	broad singlet	2H	$-\text{NH}_2$
~4.0	quartet	2H	$-\text{OCH}_2\text{CH}_3$
~6.6	doublet	1H	Ar-H (ortho to $-\text{NH}_2$ )
~6.8	doublet	1H	Ar-H (para to $-\text{NH}_2$ )
~6.9	doublet of doublets	1H	Ar-H (meta to $-\text{NH}_2$ )

Predicted  $^{13}\text{C}$  NMR Spectral Data ( $\text{CDCl}_3$ ):

Chemical Shift ( $\delta$ , ppm)	Assignment
~15	-OCH <sub>2</sub> CH <sub>3</sub>
~64	-OCH <sub>2</sub> CH <sub>3</sub>
~110	Ar-C (C4)
~112	Ar-C-Br (C5)
~116	Ar-C (C6)
~120	Ar-C (C3)
~138	Ar-C-NH <sub>2</sub> (C1)
~148	Ar-C-OEt (C2)

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (amine)
3000-2850	Medium	C-H stretching (aliphatic)
~1620	Medium	N-H bending (amine)
~1500, ~1470	Strong	C=C stretching (aromatic)
~1240	Strong	C-O stretching (aryl ether)
~1040	Strong	C-O stretching (alkyl ether)
~800-600	Medium-Strong	C-Br stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and elemental composition.

Expected Mass Spectrum Data:

m/z	Interpretation
215/217	Molecular ion peak ( $M^+$ ) showing the characteristic isotopic pattern for a bromine-containing compound.
186/188	Loss of an ethyl group (- $CH_2CH_3$ ).
92	A potential fragment corresponding to the loss of the bromine atom and the ethoxy group. <sup>[2]</sup>

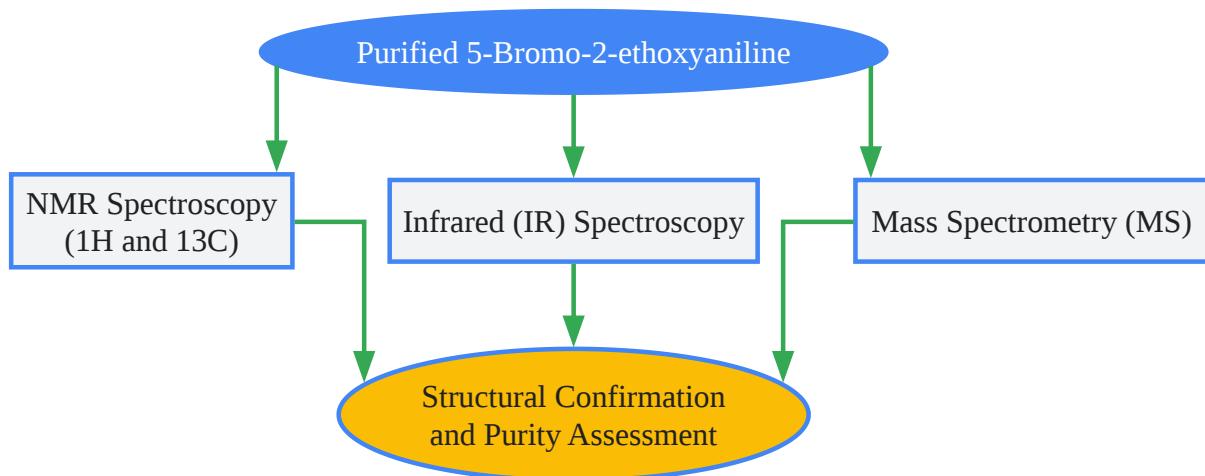
## Visualizing the Workflow

The following diagrams illustrate the synthesis and characterization workflows for **5-Bromo-2-ethoxyaniline**.



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Caption: Synthesis workflow for **5-Bromo-2-ethoxyaniline**.



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Caption: Characterization workflow for **5-Bromo-2-ethoxyaniline**.

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## References

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